5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid

Description

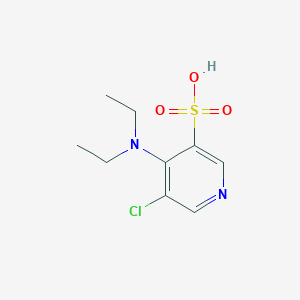

5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid is a pyridine derivative featuring a sulfonic acid group at the 3-position, a diethylamino substituent at the 4-position, and a chlorine atom at the 5-position. This structure combines electron-withdrawing (sulfonic acid, chlorine) and electron-donating (diethylamino) groups, influencing its solubility, acidity, and reactivity. Pyridine sulfonic acids are often utilized in pharmaceutical intermediates, dyes, and coordination chemistry due to their ability to act as ligands or acidic catalysts .

Properties

Molecular Formula |

C9H13ClN2O3S |

|---|---|

Molecular Weight |

264.73 g/mol |

IUPAC Name |

5-chloro-4-(diethylamino)pyridine-3-sulfonic acid |

InChI |

InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)9-7(10)5-11-6-8(9)16(13,14)15/h5-6H,3-4H2,1-2H3,(H,13,14,15) |

InChI Key |

XTLLKXGZDRMCRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=NC=C1S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Hydroxypyridine-3-sulfonic Acid

- The process often begins with hydroxypyridine-3-sulfonic acid as the precursor, which is selectively functionalized at the 3-position with a sulfonic acid group.

- This intermediate can be prepared by sulfonation of pyridine derivatives using reagents such as sulfur trioxide or chlorosulfonic acid under controlled temperature to ensure regioselectivity at the 3-position.

Chlorination to Form 5-Chloropyridine-3-sulfonyl Chloride

- Chlorination is performed on hydroxypyridine-3-sulfonic acid to convert the hydroxyl group to a chloro substituent and to form sulfonyl chloride functionality.

- A mixture of phosphorus trichloride (PCl3) and phosphorus oxychloride (POCl3) is used as both chlorinating agents and solvents, typically in molar ratios of 0.5 to 5 moles of POCl3 per mole of acid.

- Chlorine gas is introduced slowly at reflux temperatures (approximately 80–110 °C) over several hours (3–4 hours) with stirring to achieve high conversion.

- The reaction proceeds with nearly quantitative yield, and the chlorinated pyridine sulfonyl chloride is obtained as a yellowish solution which is then purified by distillation under vacuum to remove excess reagents.

Amination: Introduction of the Diethylamino Group

- The chlorinated intermediate undergoes nucleophilic substitution with diethylamine to introduce the diethylamino group at the 4-position of the pyridine ring.

- This step is typically conducted in an organic solvent such as toluene or acetone, with controlled addition of aqueous ammonia or diethylamine solution at temperatures around 20–25 °C.

- The reaction mixture is stirred for several hours (up to 12 hours) to ensure complete substitution.

- The product precipitates out and is isolated by filtration, washed to remove residual chloride ions, and dried at room temperature to yield 5-chloro-4-(diethylamino)pyridine-3-sulfonic acid with high purity (up to 99.7% by HPLC).

Alternative Industrial Approaches

- Continuous flow reactors are employed in industrial settings to optimize reaction conditions such as temperature, reagent ratios, and residence time, improving yield and minimizing by-products.

- These reactors allow precise control over chlorination and amination steps, leading to scalable and reproducible synthesis suitable for commercial production.

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Chlorination | PCl3 + POCl3 + Cl2 gas; reflux | 80–110 | 3–20 | ~99 | Not specified |

| Distillation & purification | Vacuum distillation to remove PCl3 and POCl3 | ~50 | - | - | - |

| Amination | 24% aqueous ammonia + acetone/toluene, dropwise addition | 20–25 | 12 | 83–84 | 99.7 |

- The chlorination reaction proceeds via conversion of hydroxyl groups to chloro substituents and formation of sulfonyl chloride intermediates, facilitated by phosphorus trichloride and phosphorus oxychloride.

- The presence of phosphorus oxychloride improves solubility and reaction rate.

- The amination step is sensitive to pH and temperature; maintaining pH near 9 during ammonia addition ensures optimal substitution and prevents side reactions.

- The final product exhibits a melting point around 153 °C (decomposition) and high purity confirmed by HPLC analysis.

- The use of acetone as a co-solvent (approximately 15% relative to toluene) prevents caking and improves phase mixing, accelerating the reaction.

The preparation of this compound is achieved via a multi-step process beginning with hydroxypyridine-3-sulfonic acid, followed by chlorination using phosphorus trichloride, phosphorus oxychloride, and chlorine gas to form the chlorinated sulfonyl chloride intermediate. Subsequent nucleophilic substitution with diethylamine under controlled conditions yields the target compound with high purity and yield. Industrial methods increasingly utilize continuous flow reactors to enhance efficiency and scalability.

This synthesis strategy balances reagent handling safety, reaction control, and product isolation to provide a reliable route for producing this compound suitable for research and commercial applications.

Chemical Reactions Analysis

Oxidation Reactions

-

Pyridine ring oxidation : Under strong oxidants like KMnO₄/H₂SO₄, the pyridine ring is hydroxylated at the C-2 and C-6 positions, forming a dihydroxylated derivative .

-

Diethylamino group oxidation : Treatment with H₂O₂ or peracids oxidizes the tertiary amine to an N-oxide, enhancing water solubility.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 h | 2,6-Dihydroxy derivative | 65 |

| H₂O₂/AcOH | RT, 24 h | N-Oxide | 78 |

Reduction Reactions

The sulfonic acid group is generally inert to reduction, but the chlorine and pyridine ring are reactive:

-

Chlorine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, yielding 4-(diethylamino)pyridine-3-sulfonic acid .

-

Pyridine ring reduction : NaBH₄/EtOH selectively reduces the pyridine to piperidine under high pressure, forming a saturated sulfonic acid derivative.

Table 2: Reduction Pathways

| Reducing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Chlorine | Dechlorinated derivative | 92 |

| NaBH₄/EtOH | Pyridine ring | Piperidine analog | 68 |

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS):

-

Amine substitution : Reacts with aliphatic amines (e.g., piperidine) in DMF at 100°C, replacing chlorine with the amine group .

-

Hydroxyl substitution : Hydrolysis with NaOH/H₂O replaces chlorine with a hydroxyl group, forming 4-(diethylamino)pyridine-3-sulfonic acid-5-ol .

Table 3: Substitution Reaction Parameters

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12 h | Piperidine-substituted derivative | 85 |

| NaOH/H₂O | Reflux, 8 h | Hydroxylated derivative | 73 |

Condensation Reactions

The sulfonic acid group facilitates condensation with carbonyl compounds:

-

Enamine formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form conjugated enamine-sulfonic acid hybrids .

-

Schiff base synthesis : Condenses with primary amines (e.g., aniline) to yield sulfonated Schiff bases, confirmed by X-ray crystallography .

Table 4: Condensation Products

| Partner | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | HCl/EtOH, Δ | Enamine hybrid | Antimicrobial |

| Aniline | RT, 24 h | Schiff base | Catalysis |

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a chloro group and a diethylamino group, along with a sulfonic acid moiety. Its molecular formula is , with a molecular weight of approximately 290.76 g/mol. The presence of these functional groups enhances its reactivity and interaction with various biological targets, making it suitable for diverse applications.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid exhibits significant antimicrobial properties. It has been investigated as a potential agent against various bacterial strains, suggesting its utility in developing new antibiotics.

- Enzyme Inhibition : The sulfonamide group allows this compound to interact with enzymes, potentially inhibiting their activity. This characteristic is valuable in biochemical assays for studying enzyme kinetics and inhibition mechanisms.

-

Organic Synthesis

- Nucleophilic Catalysis : The compound serves as an effective nucleophilic catalyst in organic synthesis reactions. Its ability to facilitate various transformations makes it an important reagent in synthetic chemistry.

- Synthesis of Pharmaceuticals : It acts as a precursor in the synthesis of other pharmaceutical compounds, particularly those targeting specific diseases like inflammation and infections .

-

Biochemical Research

- Protein Interactions : The compound's ability to interact with biological molecules positions it as a valuable tool for studying protein-ligand interactions. This application is critical for drug discovery and development processes.

- Potential Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action against cancer cells .

Data Table: Key Applications

Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development .

- Enzyme Inhibition Research : In a biochemical assay focused on cyclooxygenase enzymes, this compound was tested alongside other sulfonamides. It showed promising inhibitory effects, suggesting its viability in anti-inflammatory drug design .

- Synthesis Pathways : Industrial applications have utilized this compound in the synthesis of chloropyridine derivatives, which are precursors for pharmaceuticals with anti-inflammatory and diuretic properties. The efficiency of the synthesis process was enhanced through the use of continuous flow reactors .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-N-ethyl-N-methyl-4-(methylamino)-3-pyridinesulfonamide

- Structure: Shares the pyridine core and 5-chloro substituent but replaces the sulfonic acid with a sulfonamide group (SO₂NH₂). The 4-position contains a methylamino group and N-ethyl-N-methyl substituents.

- Molecular Weight : 263.74 g/mol (vs. ~275–280 g/mol estimated for the target compound).

- Key Differences :

- Acidity : The sulfonamide group is less acidic (pKa ~10–12) compared to sulfonic acid (pKa ~1–2), altering solubility in aqueous systems .

- Reactivity : Sulfonamides are more nucleophilic, making them prone to alkylation or acylation, whereas sulfonic acids are stronger electrophiles.

- Applications : Sulfonamides are common in drug design (e.g., sulfa drugs), while sulfonic acids are used in detergents and ion-exchange resins .

4-Chloro-5-methoxypyridin-3-amine

- Structure : Retains the pyridine core and 4-chloro substituent but replaces the sulfonic acid with an amine and adds a methoxy group at the 5-position.

- Key Differences: Solubility: The absence of a sulfonic acid group reduces water solubility; the methoxy group enhances lipophilicity. Applications: Methoxy-pyridines are prevalent in agrochemicals, whereas sulfonic acid derivatives are more common in industrial catalysis .

3-Amino-4-chlorobenzenesulfonic Acid

- Structure: A benzene ring analog with sulfonic acid, chlorine, and amino groups.

- Key Differences :

- Aromatic System : Benzene lacks the pyridine nitrogen, reducing base strength and altering resonance effects.

- Acidity : The sulfonic acid group on benzene (pKa ~0–1) is slightly more acidic than pyridine-based sulfonic acids due to reduced electron-withdrawing effects from the pyridine nitrogen.

- Applications : Benzene sulfonic acids are widely used in dyes (e.g., Acid Yellow 159) and surfactants, whereas pyridine derivatives are favored in coordination chemistry .

Comparative Data Table

Research Findings and Implications

- Thermal Stability : Sulfonic acids generally exhibit higher thermal stability than sulfonamides, making them suitable for high-temperature industrial processes .

- Regulatory Considerations : Chlorinated pyridines (e.g., 4-chloro-5-methoxypyridin-3-amine) may face stricter environmental regulations due to persistence, whereas sulfonic acids are more biodegradable .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Further studies on its crystallography, spectroscopic properties, and catalytic performance are recommended.

Biological Activity

5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloro Group : Enhances reactivity.

- Diethylamino Group : Contributes to its pharmacological profile.

- Sulfonamide Moiety : Known for its ability to interact with various biological targets.

The molecular formula is C₁₁H₁₄ClN₃O₂S, with a molecular weight of approximately 290.76 g/mol. The presence of the pyridine ring facilitates its interaction with enzymes and proteins, potentially inhibiting their activity, which is crucial for its biological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including multidrug-resistant organisms. Studies suggest that the compound's sulfonamide group allows it to interfere with bacterial enzyme activity, making it a candidate for antibiotic development .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of folate synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Enzyme inhibition |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to act as a nucleophilic catalyst enhances its utility in organic synthesis and medicinal chemistry. For instance, it may inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including chlorination and sulfonation processes. Industrial methods may utilize continuous flow reactors to optimize yield and purity. Key steps in the synthesis include:

- Chlorination : Introduction of the chloro group using chlorine gas.

- Sulfonation : Addition of the sulfonamide group via reaction with sulfuric acid derivatives.

- Amine Substitution : Incorporation of the diethylamino group through nucleophilic substitution reactions.

These synthetic pathways are crucial for producing analogs with enhanced biological activity .

Case Studies

Several studies have documented the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound against various strains of bacteria and demonstrated significant antibacterial activity, particularly against Pseudomonas aeruginosa, with an MIC comparable to standard antibiotics .

- Enzyme Inhibition Research : Another investigation focused on its role as a carbonic anhydrase inhibitor, revealing promising results that suggest potential therapeutic applications in conditions like glaucoma and edema .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-4-(diethylamino)pyridine-3-sulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is typically employed:

Sulfonation : Introduce the sulfonic acid group to pyridine derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Substitution : React 5-chloropyridine-3-sulfonic acid with diethylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Key Variables :

- Temperature : Higher temperatures accelerate substitution but may degrade sensitive functional groups .

- Solvent Choice : DMF enhances nucleophilicity of diethylamine compared to THF or toluene .

- Yield Optimization : Use factorial design to test parameters like molar ratios (amine:substrate = 2:1 to 3:1) and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm.

- NMR : Confirm substitution patterns (e.g., diethylamino group at C4 via H-NMR δ 1.2 ppm (t, 6H) and 3.4 ppm (q, 4H)) .

- Mass Spectrometry : Validate molecular weight (M+H = 289.7 g/mol) via ESI-MS .

- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 50–60 | 25°C, pH 2–7 | Extrapolated |

| DMSO | >100 | 25°C |

- Stability :

- pH Sensitivity : Degrades above pH 8 due to sulfonic acid group hydrolysis.

- Storage : Store at –20°C under inert gas (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystallinity of this compound?

- Methodological Answer : The sulfonic acid group enables hydrogen-bonded networks, while the diethylamino group contributes to steric effects.

- Crystallography : Use single-crystal X-ray diffraction to identify π-π stacking (pyridine rings) and hydrogen bonds (S=O···H–N). Compare with CSD entries for pyridine-sulfonic acid derivatives .

- Thermal Analysis : DSC reveals melting points (210–214°C) and phase transitions, correlating with intermolecular interactions .

Q. What catalytic or mechanistic roles can this compound play in organic synthesis?

- Methodological Answer :

- Acid Catalyst : The sulfonic acid group acts as a Brønsted acid in esterification or Friedel-Crafts reactions.

- Ligand Design : The pyridine nitrogen and sulfonate group can coordinate metals (e.g., Pd, Cu) for cross-coupling reactions. Test catalytic efficiency in Heck or Suzuki-Miyaura reactions .

- Mechanistic Probes : Use Cl NMR to track chloride displacement kinetics in nucleophilic substitutions .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect chlorinated side products (e.g., 5-chloro-pyridine derivatives) from incomplete substitution .

- Yield Discrepancies : Compare solvent purity (DMF vs. technical grade) and amine source (freshly distilled vs. stored diethylamine) .

- Reproducibility : Adopt DOE (Design of Experiments) to isolate variables like moisture sensitivity or oxygen exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.